molecular formula C14H12O4S B6378802 2-Formyl-6-(4-methylsulfonylphenyl)phenol CAS No. 1258637-00-1

2-Formyl-6-(4-methylsulfonylphenyl)phenol

Cat. No.: B6378802
CAS No.: 1258637-00-1
M. Wt: 276.31 g/mol
InChI Key: WIHRDKKNBNLGJB-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-methylsulfonylphenyl)phenol is an organic compound with a molecular weight of 276.31 g/mol. It is characterized by the presence of a formyl group at the second position and a 4-methylsulfonylphenyl group at the sixth position on a phenol ring. This compound is known for its high purity and stability, making it a valuable chemical in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-(4-methylsulfonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 4-methylsulfonylbenzene.

    Formylation: The formylation of 2-hydroxybenzaldehyde is achieved using reagents like formic acid or formic anhydride under acidic conditions.

    Coupling Reaction: The formylated intermediate is then subjected to a coupling reaction with 4-methylsulfonylbenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-Formyl-6-(4-methylsulfonylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methylsulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological targets. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-(4-methylsulfonylphenyl)indole: Similar structure but with an indole ring instead of a phenol ring.

    2-Formyl-6-(4-methylsulfonylphenyl)aniline: Similar structure but with an aniline group instead of a phenol ring.

    2-Formyl-6-(4-methylsulfonylphenyl)benzene: Similar structure but without the hydroxyl group on the phenol ring.

Uniqueness

2-Formyl-6-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the formyl and methylsulfonyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The phenolic hydroxyl group enhances its reactivity and potential for hydrogen bonding, while the methylsulfonyl group improves its solubility and stability .

Properties

IUPAC Name

2-hydroxy-3-(4-methylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRDKKNBNLGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685323
Record name 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258637-00-1
Record name 2-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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